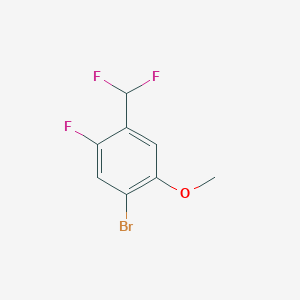
COc1cc(C(F)F)c(F)cc1Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a halogenated benzene derivative and is commonly known as 4-bromo-2,3,5,6-tetrafluorophenol. In
作用機序
The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves the inhibition of protein kinase CK2. This inhibition results in the inhibition of cell growth and survival, which is the basis for its anticancer activity. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
COc1cc(C(F)F)c(F)cc1Br has been found to exhibit several biochemical and physiological effects. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the major advantages of COc1cc(C(F)F)c(F)cc1Br for lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal compound for laboratory studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.
将来の方向性
There are several future directions for research on COc1cc(C(F)F)c(F)cc1Br. One of the potential areas of research is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of COc1cc(C(F)F)c(F)cc1Br involves the reaction of 4-bromo-2,3,5,6-tetrafluoroanisole with bromine in the presence of a catalyst. This reaction results in the formation of COc1cc(C(F)F)c(F)cc1Br as a white solid with a melting point of 96-99°C. This compound has been synthesized by several methods, including the use of palladium-catalyzed cross-coupling reactions and the use of bromine as a halogenating agent.
科学的研究の応用
COc1cc(C(F)F)c(F)cc1Br has been extensively studied for its potential applications in various fields. One of its most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Its ability to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival, has been identified as a potential mechanism of action for its anticancer activity.
特性
IUPAC Name |
1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQINBJMRBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COc1cc(C(F)F)c(F)cc1Br | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)
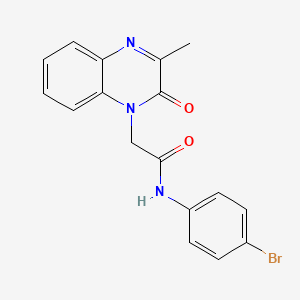

![4-[(Phenylsulfonyl)methyl]benzoic acid](/img/structure/B2618879.png)

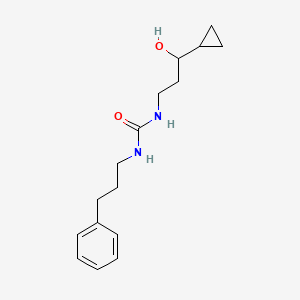
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2618885.png)

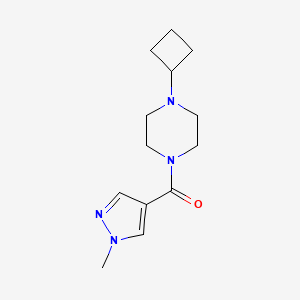
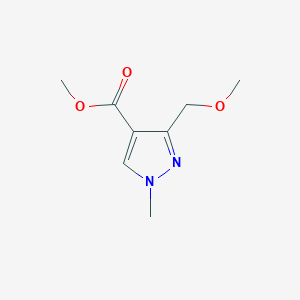
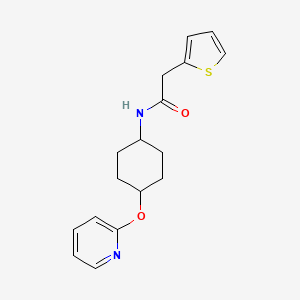
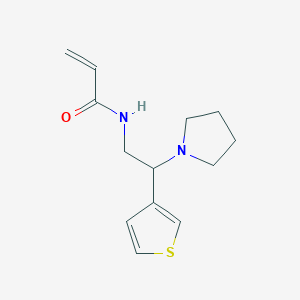
![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)